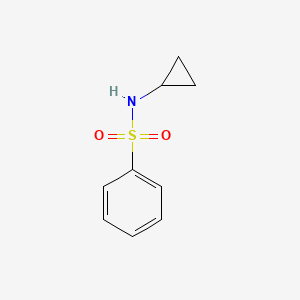
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,3-dihydroxybenzylidene)-3-nitrobenzenesulfonohydrazide, commonly known as DNSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DNSH is a yellow crystalline powder that has a molecular formula of C13H10N4O6S and a molecular weight of 366.31 g/mol.
Aplicaciones Científicas De Investigación
DNSH has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DNSH is in the field of analytical chemistry, where it is used as a reagent for the determination of trace amounts of copper and nickel ions in water samples. DNSH has also been used as a fluorescent probe for the detection of nitric oxide in living cells.
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Mecanismo De Acción
The mechanism of action of DNSH involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. DNSH has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. DNSH has also been found to inhibit the growth of cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DNSH is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, DNSH has some limitations for lab experiments. It is a yellow crystalline powder that is not very soluble in water, which makes it difficult to use in aqueous solutions. DNSH is also sensitive to light and air, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of DNSH. One of the major directions is the development of DNSH-based anti-cancer drugs. DNSH has been found to exhibit significant anti-tumor activity in various cancer cell lines, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Another future direction is the study of the mechanism of action of DNSH. Although the mechanism of action of DNSH has been partially elucidated, there is still much to be learned about its interactions with various enzymes and signaling pathways.
Conclusion:
In conclusion, DNSH is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNSH has shown promising results in the field of anti-cancer research, and its selective targeting of cancer cells makes it a promising candidate for the development of anti-cancer drugs.
Métodos De Síntesis
The synthesis of DNSH involves the reaction of 2,3-dihydroxybenzaldehyde with 3-nitrobenzenesulfonylhydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of DNSH obtained by this method is around 60%.
Propiedades
IUPAC Name |
N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6S/c17-12-6-1-3-9(13(12)18)8-14-15-23(21,22)11-5-2-4-10(7-11)16(19)20/h1-8,15,17-18H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKHGHYQECPUQO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2,3-dihydroxyphenyl)methylidene]-3-nitrobenzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![[(6-fluoro-4-quinolinyl)oxy]acetic acid](/img/structure/B6058993.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)

![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)